molecular formula C21H22N2O5 B4083500 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone

5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone

Cat. No. B4083500
M. Wt: 382.4 g/mol
InChI Key: UTLANNGZSHBNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It has been found to exhibit various biological activities and is of great interest in scientific research.

Mechanism of Action

The exact mechanism of action of 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone is not fully understood. However, it has been suggested that it may exert its biological activities through the inhibition of various enzymes and proteins, such as DNA topoisomerase, tyrosine kinase, and cyclooxygenase-2.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce oxidative stress and inflammation. It has also been found to have a protective effect on the liver and kidney.

Advantages and Limitations for Lab Experiments

One advantage of using 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, fungal and bacterial infections, and inflammation. Another direction is the development of new synthetic methods for the preparation of analogs and derivatives of this compound with improved properties and biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound with various biological activities and is of great interest in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone has been found to exhibit various biological activities, including antitumor, antifungal, and antimicrobial activities. It has also been found to possess antioxidant and anti-inflammatory properties. Therefore, it is of great interest in scientific research for the development of new drugs and therapies.

properties

IUPAC Name

5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-12-17(19(24)13-8-6-5-7-9-13)18(23-21(25)22-12)14-10-15(26-2)20(28-4)16(11-14)27-3/h5-11,18H,1-4H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLANNGZSHBNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone
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5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone
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5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone
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5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone

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